1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced via the reaction of the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group, leading to various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyrazole derivatives with ketone or aldehyde functionalities.
Reduction: Pyrazole derivatives with alcohol functionalities.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can protect the pyrazole nitrogen during synthetic transformations, which can be removed under acidic conditions to reveal the active compound.
Comparison with Similar Compounds
- 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid
- 1-(tert-butoxycarbonyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Comparison: 1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the Boc group and the carboxylic acid functionality, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and synthetic accessibility.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-9(11(17)18-12(2,3)4)14-7-6-8(13-14)10(15)16/h6-7,9H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOWLMXSYDNLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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